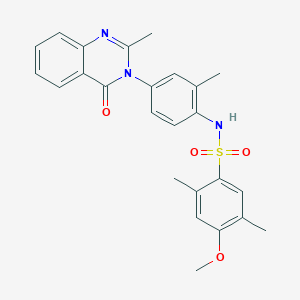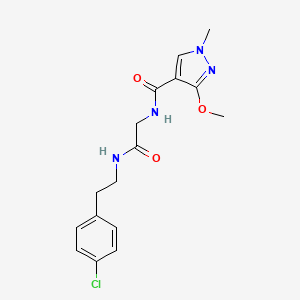
N-(2-((4-chlorophenethyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amide, an ether, and a pyrazole ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, would likely be a key feature of the molecule’s structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the pyrazole ring could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups like the amide and ether .科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis and characterization of pyrazole derivatives, with studies highlighting the chemical routes to obtain these compounds and their structural elucidation through analytical techniques. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, demonstrating the potential of pyrazole derivatives in generating new chemical entities with varied biological activities. This study underlines the versatility of pyrazole chemistry in creating compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Biological Activities
The exploration of biological activities is a significant research application of these compounds. The synthesized pyrazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, indicating their potential in cancer research. For example, the investigation by Quiroga et al. (1999) into pyrazolo[3,4-b]pyridines showcased the structural diversity of pyrazole derivatives and their potential biological activities, including interactions with cellular targets (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Corrosion Protection
In the realm of materials science, pyrazole derivatives have been studied for their corrosion inhibition properties. Paul et al. (2020) explored the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic conditions, demonstrating the application of pyrazole derivatives beyond biology to include materials science and engineering (Paul, Yadav, & Obot, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-21-10-13(16(20-21)24-2)15(23)19-9-14(22)18-8-7-11-3-5-12(17)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYUOIWQPUWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2752945.png)
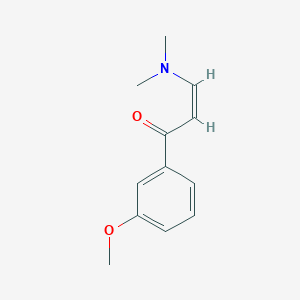
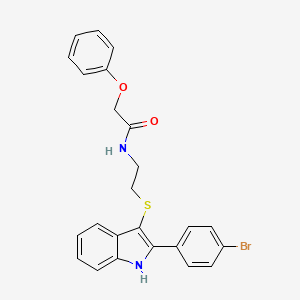
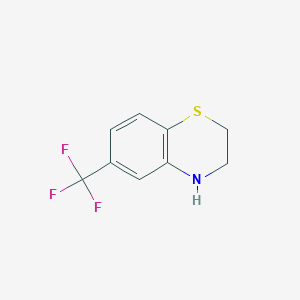
![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/no-structure.png)
![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)
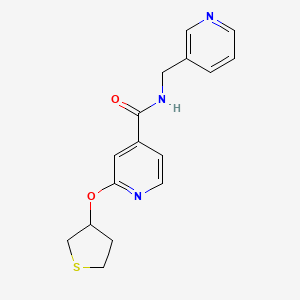
![Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)

![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)
